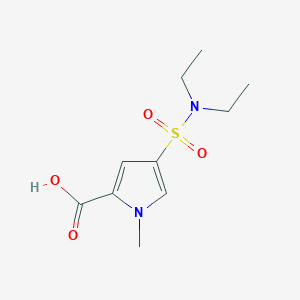
N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is known for its distinctive combination of a trichlorophenyl group and a benzenesulfonamide moiety, which contributes to its diverse reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 2,3,5-trichloro-4-hydroxyaniline with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s trichlorophenyl group and benzenesulfonamide moiety allow it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3,5-trichlorophenyl)benzenesulfonamide
- N-(2,4,6-trichlorophenyl)benzenesulfonamide
- N-(2,3,5-trichloro-4-methoxyphenyl)benzenesulfonamide
Uniqueness
N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide is unique due to the presence of the hydroxyl group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This hydroxyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s versatility in various applications.
Propriétés
IUPAC Name |
N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3NO3S/c13-8-6-9(10(14)11(15)12(8)17)16-20(18,19)7-4-2-1-3-5-7/h1-6,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZKHPFZSKTMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2Cl)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2822078.png)
![2-[(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2822079.png)
![(E)-N'-(5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B2822080.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822081.png)
![1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)-](/img/structure/B2822084.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2822087.png)

![Tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2822090.png)

![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2822095.png)

![Tert-butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate](/img/structure/B2822098.png)

